molecular formula C24H19N3O3 B12297455 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 374610-93-2

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12297455
CAS No.: 374610-93-2
M. Wt: 397.4 g/mol
InChI Key: PMMREISLBSXYJW-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine derivative under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

Similar compounds to N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide include other coumarin derivatives with varying substituents. These compounds share a common coumarin core but differ in their biological activities and applications. For instance:

Properties

CAS No.

374610-93-2

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-15-7-3-5-9-21(15)27-26-18-11-12-20(16(2)13-18)25-23(28)19-14-17-8-4-6-10-22(17)30-24(19)29/h3-14H,1-2H3,(H,25,28)

InChI Key

PMMREISLBSXYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

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